molecular formula C9H15BrN4S B14354603 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide CAS No. 90266-63-0

3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide

Cat. No.: B14354603
CAS No.: 90266-63-0
M. Wt: 291.21 g/mol
InChI Key: OYPARUXHZZLLRL-UHFFFAOYSA-M
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Description

3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazolo-tetrazolium salts, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with thiosemicarbazide followed by cyclization with bromine can yield the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction .

Chemical Reactions Analysis

3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like chloride, iodide, or hydroxide ions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical reactivity and biological activity.

Properties

CAS No.

90266-63-0

Molecular Formula

C9H15BrN4S

Molecular Weight

291.21 g/mol

IUPAC Name

3-cyclohexyl-5,6-dihydro-[1,3]thiazolo[2,3-e]tetrazol-7-ium;bromide

InChI

InChI=1S/C9H15N4S.BrH/c1-2-4-8(5-3-1)13-9-12(10-11-13)6-7-14-9;/h8H,1-7H2;1H/q+1;/p-1

InChI Key

OYPARUXHZZLLRL-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N2C3=[N+](CCS3)N=N2.[Br-]

Origin of Product

United States

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